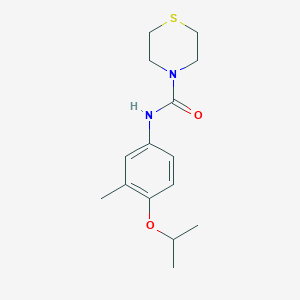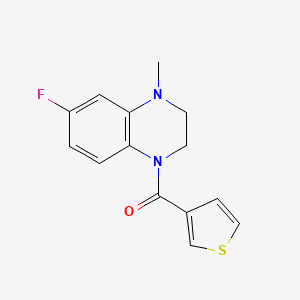![molecular formula C14H15NO2S2 B7591310 [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone, also known as MTMTH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiomorpholine derivative with a thiophene ring, which gives it unique properties that make it attractive for various research applications.
作用機序
The mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while at higher concentrations, it has been shown to induce necrosis (unprogrammed cell death). It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and inflammation.
実験室実験の利点と制限
One advantage of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone in lab experiments is its unique chemical structure, which gives it specific properties that can be exploited for various research applications. Additionally, it has shown to be relatively stable under various conditions, which makes it easier to handle and store. However, one limitation of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone. One direction is to further explore its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines in macrophages. Additionally, further studies are needed to fully understand the mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone and to identify its potential targets in various cellular processes.
合成法
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone can be synthesized using a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 2-bromo-thiophene with sodium hydride in DMF to form 2-thiophenyl-methylsodium. The second step involves the reaction of 2-thiophenyl-methylsodium with 5-methylfuran-2-carbaldehyde in THF to form 3-(5-methylfuran-2-yl)thiomorpholine. The final step involves the reaction of 3-(5-methylfuran-2-yl)thiomorpholine with 2-chloro-1-(thiophen-2-yl)ethanone in DMF to form [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone.
科学的研究の応用
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines in macrophages. Additionally, it has been studied for its potential as an antiviral agent, as it has shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-4-5-12(17-10)11-9-18-8-6-15(11)14(16)13-3-2-7-19-13/h2-5,7,11H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIDFZHKLFIBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)





![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)


